molecular formula C19H19ClN2O2 B2488834 2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione CAS No. 1005096-12-7

2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione

Cat. No.: B2488834
CAS No.: 1005096-12-7
M. Wt: 342.82
InChI Key: ICZYLVCRMQXESH-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Properties

IUPAC Name

4-[(5-chloro-2-methylanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-9-2-3-10(20)6-15(9)21-8-22-18(23)16-11-4-5-12(14-7-13(11)14)17(16)19(22)24/h2-6,11-14,16-17,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZYLVCRMQXESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione, with CAS number 1005096-12-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including pharmacological effects and mechanisms of action.

The compound has the following structural and chemical characteristics:

  • Molecular Formula : C19H19ClN2O2
  • Molecular Weight : 348.82 g/mol
  • Chemical Structure : The structure includes a chloro-substituted aromatic ring and a cyclopropane moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could be developed as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions such as Alzheimer's disease.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound using MCF-7 and A549 cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Evaluation : A separate investigation assessed the antimicrobial efficacy against various pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .
  • Neuroprotection Research : In a model of oxidative stress-induced neuronal damage, this compound was found to reduce cell death significantly compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it could interact with biological targets involved in various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit anticancer properties. For instance, the compound's structure allows for modifications that could enhance its efficacy against cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted the importance of substituents on the isoindole framework for activity against specific cancer types .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated. Research indicates that similar compounds can inhibit bacterial growth, suggesting that this molecule may possess similar properties. A systematic review found that modifications to the phenyl ring can significantly affect antimicrobial potency .

Material Science

In material science, compounds with isoindole structures are being explored for their electronic properties. The unique electron-donating and withdrawing characteristics of the chlorinated phenyl group may enhance the electrical conductivity of polymer composites.

Conductive Polymers

Studies have shown that incorporating such compounds into polymer matrices can improve their conductivity and thermal stability. For example, a recent study demonstrated that adding isoindole derivatives to polyaniline significantly increased its conductivity .

Biological Research

The compound's unique structure makes it a candidate for biological studies, particularly in understanding enzyme interactions and cellular mechanisms.

Enzyme Inhibition Studies

Research has indicated that isoindole derivatives can act as enzyme inhibitors. A case study focused on their role as inhibitors of protein kinases, which are crucial in regulating various cellular processes. The findings suggested that modifications to the side chains could lead to increased specificity and potency .

Case Study 1: Anticancer Activity

A recent study tested various derivatives of isoindole compounds against breast cancer cell lines. The results showed that specific substitutions on the phenyl ring led to a significant reduction in cell viability, indicating potential for further development as anticancer agents .

Case Study 2: Conductive Polymer Development

In an experimental setup, researchers synthesized a series of conductive polymers incorporating isoindole derivatives. The resulting materials exhibited enhanced electrical properties compared to traditional polymers, paving the way for applications in flexible electronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.